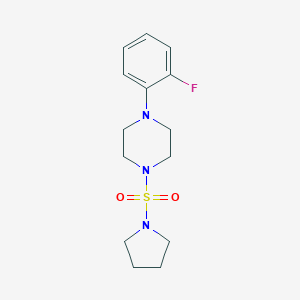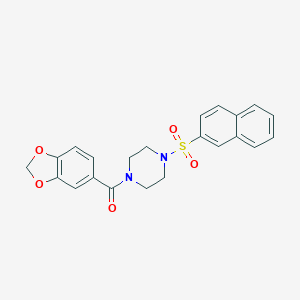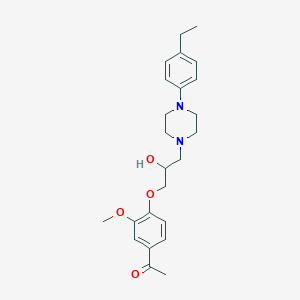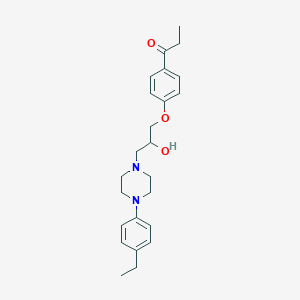
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ACPA is a member of the class of compounds known as CB1 receptor agonists, which have been shown to have a range of therapeutic effects.
作用機序
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide acts as a CB1 receptor agonist, binding to and activating the CB1 receptor. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, inflammation, and anxiety. Activation of the CB1 receptor by 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide leads to the modulation of these processes, resulting in the therapeutic effects of the compound.
Biochemical and Physiological Effects
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain and inflammation, the reduction of anxiety, and the regulation of appetite. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide for lab experiments is its high affinity for the CB1 receptor, which allows for the precise modulation of this receptor. However, 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide also has limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, including the development of more potent and selective CB1 receptor agonists, the investigation of the potential therapeutic effects of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide in neurodegenerative diseases, and the exploration of the use of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide in combination with other drugs for the treatment of pain and inflammation.
Conclusion
In conclusion, 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a promising compound with potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide have been explored in this paper. Further research is needed to fully understand the therapeutic potential of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide and to develop more potent and selective CB1 receptor agonists.
合成法
The synthesis of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylphenylacetic acid with 1-aminocycloheptane in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide.
科学的研究の応用
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain and inflammation. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
特性
IUPAC Name |
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-7-13(16)10-14(12)17-15(19)11-18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUJYAGEIAGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



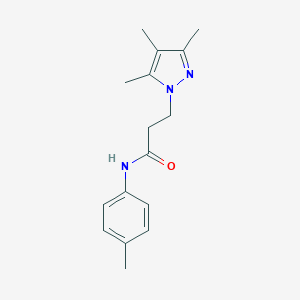
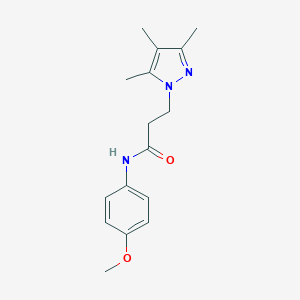
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)

![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
